Fbbbe

Descripción general

Descripción

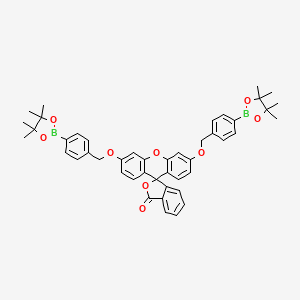

El éster bis(bencil borónico) de fluoresceína es un compuesto de fluoresceína derivatizado que se utiliza principalmente como una sonda fluorescente para detectar la producción de peróxido de hidrógeno dentro de las células. Este compuesto es particularmente útil en la imagenología biológica debido a su capacidad para aumentar la fluorescencia intracelular al reaccionar con el peróxido de hidrógeno .

Mecanismo De Acción

El mecanismo de acción del éster bis(bencil borónico) de fluoresceína involucra su conversión a fluoresceína al reaccionar con el peróxido de hidrógeno intracelular. Los grupos de éster bencil borónico se escinden por el peróxido de hidrógeno, lo que da como resultado la formación de fluoresceína, que exhibe un aumento de la fluorescencia. Esta reacción permite la detección e imagenología sensibles del peróxido de hidrógeno dentro de las células .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El éster bis(bencil borónico) de fluoresceína se puede sintetizar uniendo grupos de éster bencil borónico a la molécula de fluoresceína. La ruta de síntesis implica la reacción de fluoresceína con éster bencil borónico en presencia de un catalizador adecuado bajo condiciones controladas .

Métodos de Producción Industrial

En un entorno industrial, la preparación del éster bis(bencil borónico) de fluoresceína implica disolver el compuesto en dimetilsulfóxido (DMSO) para crear una solución madre. Esta solución se puede diluir aún más a la concentración deseada para su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

El éster bis(bencil borónico) de fluoresceína experimenta principalmente reacciones de oxidación. Cuando se expone al peróxido de hidrógeno intracelular, los grupos de éster bencil borónico se escinden, convirtiendo el compuesto en fluoresceína y dando como resultado un aumento de la fluorescencia .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran éster bis(bencil borónico) de fluoresceína incluyen peróxido de hidrógeno y dimetilsulfóxido. Las condiciones de reacción típicamente implican mantener el compuesto en una solución tamponada a pH fisiológico .

Productos Mayores Formados

El producto mayor formado a partir de la reacción del éster bis(bencil borónico) de fluoresceína con peróxido de hidrógeno es la fluoresceína, que exhibe fuertes propiedades fluorescentes .

Aplicaciones Científicas De Investigación

El éster bis(bencil borónico) de fluoresceína se utiliza ampliamente en la investigación científica por su capacidad para detectar y medir los niveles intracelulares de peróxido de hidrógeno. Sus aplicaciones abarcan diversos campos, que incluyen:

Comparación Con Compuestos Similares

El éster bis(bencil borónico) de fluoresceína es único en su capacidad para detectar específicamente el peróxido de hidrógeno intracelular. Los compuestos similares incluyen:

Éster bencil borónico de cumarina: Otra sonda fluorescente utilizada para detectar el peróxido de hidrógeno, pero con diferentes longitudes de onda de excitación y emisión.

Éter bencilo de fluoresceína: Un compuesto relacionado que también detecta el peróxido de hidrógeno, pero puede tener diferente sensibilidad y especificidad.

El éster bis(bencil borónico) de fluoresceína se destaca por su alta sensibilidad y especificidad para el peróxido de hidrógeno intracelular, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación .

Propiedades

IUPAC Name |

3',6'-bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXLQKOGCSYSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)OCC7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C)C9=CC=CC=C9C(=O)O5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46B2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)

![2-[1-(aminomethyl)cyclopropyl]acetic Acid](/img/structure/B3105089.png)

![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B3105094.png)